DMT-LNA-G phosphoramidite chemical structure and properties
DMT-LNA-G phosphoramidite chemical structure and properties
An In-depth Technical Guide to DMT-LNA-G Phosphoramidite for Researchers and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) represents a significant advancement in nucleic acid chemistry, offering unprecedented thermal stability and specificity in hybridization.[1][2] LNA is a class of bicyclic nucleic acid analogues where a methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar, locking the furanose ring in an N-type (C3'-endo) conformation typical of RNA.[2][3] This conformational rigidity pre-organizes the phosphate backbone, enhancing binding affinity and resistance to nucleolytic degradation.[2][3]
DMT-LNA-G phosphoramidite is the fundamental building block for introducing guanine LNA monomers into synthetic oligonucleotides. It is a derivative of the LNA guanosine nucleoside, modified with a 4,4'-dimethoxytrityl (DMT) group at the 5'-position and a phosphoramidite moiety at the 3'-position.[4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, tailored for professionals in research and drug development.
Chemical Structure
The DMT-LNA-G phosphoramidite molecule is comprised of four key components, each with a specific function in automated solid-phase oligonucleotide synthesis.
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5'-O-Dimethoxytrityl (DMT) Group : A bulky acid-labile protecting group attached to the 5'-hydroxyl function. Its primary role is to prevent unwanted polymerization during the coupling step.[5] Its removal in a mild acid wash generates a bright orange trityl cation, which allows for quantitative monitoring of the synthesis efficiency.[5]
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LNA Guanosine Core : This is the central part of the molecule.
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Guanine Base (B) : The nucleobase is protected with a group like dimethylformamidine (dmf) to prevent side reactions during synthesis.[6]
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Locked Ribose Sugar : The defining feature of LNA, a 2'-O, 4'-C methylene bridge, restricts the sugar's conformation, leading to enhanced hybridization properties.[1]
-
-
3'-O-Phosphoramidite Group : The reactive moiety that enables the formation of the internucleotide phosphodiester bond. It is typically a diisopropylamino group and a 2-cyanoethyl protecting group, which is stable under coupling conditions but easily removed during final deprotection.[4][7]
Properties of DMT-LNA-G Phosphoramidite and LNA-Modified Oligonucleotides
The unique structure of LNA confers significant advantages over standard DNA or RNA, which are summarized below.
Physicochemical Properties
LNA phosphoramidites are designed for stability and compatibility with standard synthesis protocols.
| Property | Description | Reference(s) |
| Appearance | Typically a white to off-white powder. | [8] |
| Solubility | Soluble in anhydrous acetonitrile for use on automated synthesizers. Oligonucleotides containing LNA are water-soluble. | [1][6] |
| Stability in Solution | LNA phosphoramidites demonstrate exceptional stability in acetonitrile solution, showing no significant decomposition after two months, which prolongs their effective lifetime on the synthesizer. | [7][9] |
| Storage | Stored as a solid under an inert atmosphere (e.g., argon) at -20°C to minimize degradation from oxidation and hydrolysis. | [8][10] |
| Purity | Typically supplied with a purity of ≥95%, as verified by HPLC and NMR. | [8] |
Impact on Oligonucleotide Properties
Incorporating LNA monomers into an oligonucleotide dramatically alters its performance in hybridization assays.
| Property | Quantitative Impact | Reference(s) |
| Thermal Stability (Tm) | Increases melting temperature (Tm) by +3 to +8 °C per LNA modification when hybridized to complementary DNA or RNA. This allows for the use of shorter, more specific probes. | [2] |
| Binding Affinity | Unprecedented hybridization affinity towards complementary single-stranded RNA and DNA. | [3][11][12] |
| Mismatch Discrimination | Excellent discrimination between perfectly matched and mismatched targets, making it ideal for applications like SNP genotyping. | [1][6] |
| Nuclease Resistance | Significantly enhanced resistance to degradation by nucleases compared to unmodified DNA, prolonging the half-life of LNA-containing oligonucleotides in biological systems. | [3][13][14] |
| In Vivo Toxicity | While offering high potency, some studies have shown that extensive LNA modification can lead to hepatotoxicity in animal models, a critical consideration for therapeutic design. | [15] |
Experimental Protocols
Preparation of LNA Phosphoramidites
A critical step in LNA monomer synthesis is the final phosphitylation of the 3'-hydroxyl group of the DMT-protected LNA nucleoside. An efficient and scalable method has been developed for this conversion.[7][9]
Methodology: The synthesis involves the reaction of the 5'-O-DMT-LNA-G nucleoside with a phosphitylating agent, such as 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator like 4,5-dicyanoimidazole (DCI).[7][16]
-
Dissolution : The 5'-O-DMT-N-dmf-LNA-G nucleoside (1 equivalent) is dissolved in anhydrous dichloromethane.[7]
-
Activation : The activator, DCI (e.g., 0.7 equivalents), is added to the solution.[7][9]
-
Phosphitylation : The phosphitylating agent (e.g., 1.2 equivalents) is added dropwise at room temperature.[7]
-
Monitoring : The reaction progress is monitored by analytical Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
-
Workup : Once the reaction is complete, it is quenched and subjected to an aqueous bicarbonate workup, dried, filtered, and concentrated in vacuo to yield the final phosphoramidite product as a colorless foam.[7] The resulting phosphoramidite is often of high enough quality to be used in oligonucleotide synthesis without further purification.[9][16]
Automated Solid-Phase Oligonucleotide Synthesis
LNA phosphoramidites are compatible with standard automated DNA synthesizers.[1] The synthesis cycle involves four main steps, with minor modifications to optimize the incorporation of the sterically hindered LNA monomers.
Protocol:
-
Preparation : Dissolve DMT-LNA-G phosphoramidite in anhydrous acetonitrile to the standard concentration (e.g., 0.1 M).[1]
-
Synthesis Cycle :
-
Step A: Detritylation (Deblocking) : The DMT group is removed from the 5'-end of the growing oligonucleotide chain attached to the solid support using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl for the next coupling reaction.[5][17]
-
Step B: Coupling : The activated LNA phosphoramidite is coupled to the free 5'-hydroxyl group. Due to steric hindrance, LNA monomers require a longer coupling time than standard DNA phosphoramidites. A coupling time of 180-250 seconds is recommended.[1]
-
Step C: Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which terminates failure sequences.[17]
-
Step D: Oxidation : The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphotriester using an iodine solution. This step should also be extended, with 45 seconds being an optimal time.[1][17]
-
-
Cleavage and Deprotection : After the final sequence is assembled, the oligonucleotide is cleaved from the solid support and all protecting groups (on the bases and phosphate backbone) are removed using a base, typically concentrated ammonium hydroxide.[2]
-
Purification : The final LNA-containing oligonucleotide is purified using methods such as HPLC or gel electrophoresis.[6][15]
Applications in Research and Drug Development
The superior properties of LNA make it a powerful tool for developing highly specific and stable oligonucleotides for a range of applications.
-
Antisense Therapeutics : LNA-modified antisense oligonucleotides (ASOs) can be designed to bind with very high affinity to target mRNA, leading to its degradation via RNase H or steric blocking of translation. This approach is used to silence disease-causing genes.[3][18] The enhanced stability of LNA-ASOs improves their in vivo half-life.[13]
-
Diagnostics and Molecular Probes : The high binding affinity allows for the design of very short probes, which is advantageous for detecting small targets or for use in multiplex assays.[6] Applications include:
-
SNP Genotyping : LNA's high specificity enables reliable discrimination between alleles differing by a single nucleotide.[1]
-
In Situ Hybridization (ISH) : LNA probes provide superior signal-to-noise ratios for visualizing RNA in tissue samples.[6]
-
microRNA Analysis : LNA-based probes are highly effective for the detection and quantification of short non-coding RNAs like microRNAs.[3]
-
-
siRNA Modification : Incorporating LNA into small interfering RNA (siRNA) duplexes can enhance their metabolic stability and reduce off-target effects, improving their therapeutic potential.[3]
Conclusion
DMT-LNA-G phosphoramidite is a vital reagent that enables the incorporation of LNA's powerful chemical properties into synthetic nucleic acids. Its compatibility with standard synthesis platforms, combined with the dramatic improvements it confers in binding affinity, specificity, and nuclease resistance, has established LNA as a cornerstone technology. For researchers and drug developers, LNA-modified oligonucleotides offer an advanced tool for creating highly potent antisense therapeutics, specific diagnostic probes, and next-generation RNAi agents.[3][18] While challenges such as potential toxicity must be carefully managed in therapeutic design, the unique advantages of LNA continue to drive innovation in molecular biology and medicine.[15]
References
- 1. glenresearch.com [glenresearch.com]
- 2. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 3. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. DMT-2'-O-MOE-G(dmf)-CE Phosphoramidite (RNOP-0035) - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. researchgate.net [researchgate.net]
- 11. Application of PNA and LNA oligomers to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 18. ebiotrade.com [ebiotrade.com]
